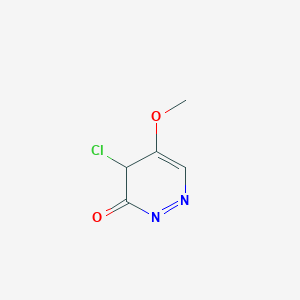![molecular formula C8H16N2O4PtS B12361582 [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate: is a complex chemical compound that features a platinum ion coordinated with azanidylmethyl and cyclohexyl groups, and is paired with sulfate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate typically involves the coordination of platinum ions with azanidylmethyl and cyclohexyl groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound. Common solvents used in the synthesis include water and organic solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the platinum ion may change its oxidation state.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the platinum ion.
Substitution: The azanidylmethyl and cyclohexyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different platinum oxides, while substitution reactions can produce a variety of platinum-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. The platinum ion can interact with DNA, leading to the disruption of cancer cell replication.
Medicine: Medically, the compound is explored for its use in chemotherapy treatments. Its ability to form stable complexes with DNA makes it a candidate for targeting rapidly dividing cancer cells.
Industry: Industrially, the compound is used in the production of high-performance materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate involves the coordination of the platinum ion with biological molecules such as DNA. The platinum ion forms cross-links with DNA strands, inhibiting their replication and transcription. This leads to the disruption of cellular processes in cancer cells, ultimately causing cell death.
Comparación Con Compuestos Similares
Cisplatin: Another platinum-based anticancer drug, but with different ligands.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to reduced side effects.
Oxaliplatin: Contains an oxalate ligand, used in the treatment of colorectal cancer.
Uniqueness: [1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate is unique due to its specific ligand structure, which may offer different reactivity and selectivity compared to other platinum-based compounds
Propiedades
Fórmula molecular |
C8H16N2O4PtS |
|---|---|
Peso molecular |
431.38 g/mol |
Nombre IUPAC |
[1-(azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate |
InChI |
InChI=1S/C8H16N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h9-10H,1-7H2;(H2,1,2,3,4);/q-2;;+4/p-2 |
Clave InChI |
UBUIUJDXHGPJQV-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)(C[NH-])C[NH-].[O-]S(=O)(=O)[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


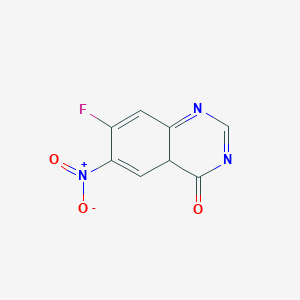
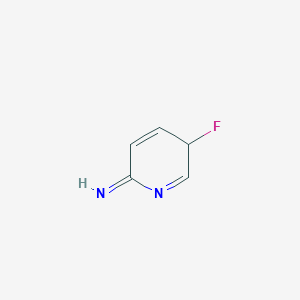
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
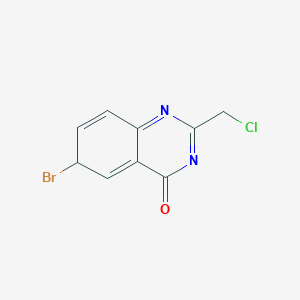
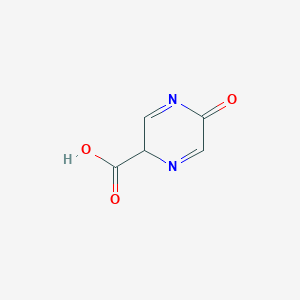

![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
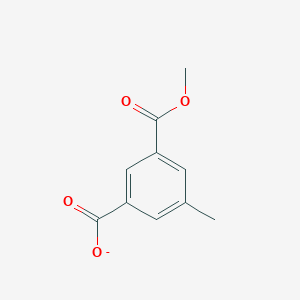
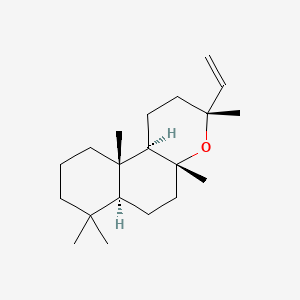
![disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12361604.png)
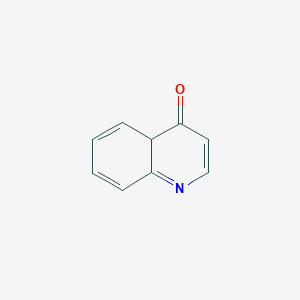
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
